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Compound of Interest

Compound Name: N-Allyl-6-chloro-2-pyridinamine

Cat. No.: B3155045

Application Notes and Protocols: N-Allyl-6-
chloro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and potential
biological evaluation of N-Allyl-6-chloro-2-pyridinamine. The synthesis protocol is based on
established N-alkylation methodologies for 2-aminopyridines. A hypothetical application in
antimicrobial screening is presented, reflecting the known biological activities of similar 2-
aminopyridine derivatives. All experimental data presented are hypothetical and intended for
illustrative purposes.

Introduction

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine. The pyridine ring is a common
scaffold in medicinal chemistry, and derivatives of 2-aminopyridine have shown a range of
biological activities, including antimicrobial and anti-inflammatory properties. The introduction of
an allyl group can influence the compound's lipophilicity and potential for further chemical
modification. These notes provide a foundational experimental framework for researchers
interested in synthesizing and evaluating this specific compound.
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Synthesis of N-Allyl-6-chloro-2-pyridinamine

A common method for the synthesis of N-alkylated 2-aminopyridines is the nucleophilic

substitution of an alkyl halide by the amino group of the pyridine.

Reaction Scheme:

Experimental Protocol:

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such
as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH, 1.2 eq),
portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Addition of Alkylating Agent: After stirring the mixture for 30 minutes at 0 °C, add allyl
bromide (1.1 eq) dropwise.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the
agueous layer with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Hypothetical Characterization Data:
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Parameter Value

Molecular Formula CsHoCIN2

Molecular Weight 168.63 g/mol

Appearance Off-white to pale yellow solid
Melting Point 75-78 °C

7.35 (t, J=7.8 Hz, 1H), 6.60 (d, J=7.6 Hz, 1H),
6.50 (d, J=8.0 Hz, 1H), 5.95 (m, 1H), 5.30 (dd,
J=17.2, 1.6 Hz, 1H), 5.20 (dd, J=10.4, 1.2 Hz,
1H), 4.90 (br s, 1H, NH), 3.95 (t, J=5.6 Hz, 2H)

1H NMR (400 MHz, CDCls) & (ppm)

158.5, 150.2, 139.0, 134.5, 117.0, 112.5, 108.0,

13C NMR (101 MHz, CDCls) & (ppm) 450

Mass Spectrometry (ESI-MS) m/z 169.0 [M+H]*

Hypothetical Application: Antimicrobial Activity
Screening

Derivatives of 2-aminopyridine have been reported to possess antimicrobial properties.[1] The
following protocol outlines a standard broth microdilution method to determine the Minimum
Inhibitory Concentration (MIC) of N-Allyl-6-chloro-2-pyridinamine against representative
bacterial strains.

Experimental Protocol:

o Bacterial Strains: Use standard quality control strains, for example, Staphylococcus aureus
(Gram-positive) and Escherichia coli (Gram-negative).

o Preparation of Inoculum: Prepare a bacterial suspension in sterile Mueller-Hinton Broth
(MHB) and adjust the turbidity to a 0.5 McFarland standard.

o Preparation of Test Compound: Prepare a stock solution of N-Allyl-6-chloro-2-pyridinamine
in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter
plate.
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 Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive
control (broth with bacteria and no compound) and a negative control (broth only).

e Incubation: Incubate the plates at 37 °C for 18-24 hours.

o Determination of MIC: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Hypothetical Antimicrobial Activity Data:

Compound MIC (pg/mL) vs. S. aureus MIC (pg/mL) vs. E. coli
N-Allyl-6-chloro-2-pyridinamine 64 128
Ampicillin (Control) 0.5 4
Ciprofloxacin (Control) 0.25 0.015
Visualizations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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